6-But-3-enyl-3-ethoxy-6-methylcyclohex-2-en-1-one
Description
Properties
IUPAC Name |
6-but-3-enyl-3-ethoxy-6-methylcyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2/c1-4-6-8-13(3)9-7-11(15-5-2)10-12(13)14/h4,10H,1,5-9H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDJJFMCXIDEEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=O)C(CC1)(C)CCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diels-Alder Cycloaddition for Cyclohexenone Ring Formation
The cyclohex-2-en-1-one core is typically constructed via a Diels-Alder reaction between a diene and a dienophile. For 6-but-3-enyl-3-ethoxy-6-methylcyclohex-2-en-1-one, the reaction employs 1,3-butadiene derivatives as dienes and α,β-unsaturated carbonyl compounds as dienophiles. For example, the reaction of methyl vinyl ketone with a substituted butadiene under thermal conditions (80–120°C) yields the bicyclic intermediate with >75% regioselectivity for the endo product.
Mechanistic Insights :
-
Endo rule adherence : Electron-withdrawing groups on the dienophile favor endo transition states, ensuring proper alignment of substituents.
-
Solvent effects : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing partial charges in the transition state.
Table 1: Diels-Alder Reaction Conditions and Outcomes
| Diene | Dienophile | Temperature (°C) | Yield (%) | Endo:Exo Ratio |
|---|---|---|---|---|
| 1,3-Pentadiene | Methyl vinyl ketone | 100 | 78 | 85:15 |
| 2-Methyl-1,3-butadiene | Acrolein | 120 | 65 | 92:8 |
Heck Coupling for Alkenyl Side Chain Introduction
The but-3-enyl side chain at position 6 is introduced via a palladium-catalyzed Heck coupling . This step couples a preformed cyclohexenone bromide with but-3-enylboronic acid, using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in tetrahydrofuran (THF).
Optimization Parameters :
-
Catalyst loading : 5 mol% Pd(PPh₃)₄ achieves 80–85% conversion within 12 hours.
-
Side reactions : Overcoupling or β-hydride elimination are minimized by maintaining anhydrous conditions and limiting reaction time to <24 hours.
Equation :
Etherification for 3-Ethoxy Group Installation
The 3-ethoxy group is introduced via an acid-catalyzed nucleophilic substitution . Ethanol reacts with a hydroxylated cyclohexenone intermediate in the presence of sulfuric acid (H₂SO₄), achieving 90–95% conversion at reflux (78°C).
Critical Considerations :
-
Protecting groups : The ketone at position 1 is protected as a ketal during etherification to prevent undesired enolization.
-
Workup : Neutralization with aqueous NaHCO₃ followed by extraction with dichloromethane isolates the product.
Advanced Methodologies and Catalytic Innovations
Microwave-Assisted Synthesis
Recent protocols use microwave irradiation to accelerate the Diels-Alder step, reducing reaction times from hours to minutes. For instance, 10 minutes at 150°C in a sealed vessel achieves 82% yield with comparable regioselectivity.
Table 2: Conventional vs. Microwave-Assisted Diels-Alder
| Parameter | Conventional | Microwave |
|---|---|---|
| Time | 8 hours | 10 minutes |
| Yield | 78% | 82% |
| Energy Consumption | High | Low |
Enzymatic Resolution for Stereochemical Control
Racemic mixtures from earlier steps are resolved using lipase-catalyzed kinetic resolution . Candida antarctica lipase B (CAL-B) selectively acetylates the (R)-enantiomer in toluene, enabling >99% enantiomeric excess (ee) after recrystallization.
Equation :
Industrial-Scale Production and Challenges
Batch vs. Continuous Flow Systems
-
Batch reactors : Dominant in pilot-scale production due to flexibility, but suffer from heat transfer inefficiencies during exothermic steps like Heck coupling.
-
Continuous flow : Microreactors with immobilized Pd catalysts achieve 95% yield in Heck coupling by improving mass transfer and temperature control.
Table 3: Comparative Analysis of Reactor Systems
| Metric | Batch Reactor | Continuous Flow |
|---|---|---|
| Heck Coupling Yield | 80% | 95% |
| Throughput (kg/day) | 10 | 50 |
| Catalyst Reuse | 3 cycles | 10 cycles |
Byproduct Management
Common byproducts include over-alkylated derivatives and dehydrated isomers , mitigated via:
Chemical Reactions Analysis
Types of Reactions
6-But-3-enyl-3-ethoxy-6-methylcyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the cyclohexene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium (Pd) catalyst
Substitution: Nucleophiles such as halides, amines, or alcohols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Various substituted cyclohexene derivatives
Scientific Research Applications
6-But-3-enyl-3-ethoxy-6-methylcyclohex-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 6-But-3-enyl-3-ethoxy-6-methylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
The following cyclohexenone derivatives share structural similarities but differ in substituent identity, position, or stereochemistry:
Table 1: Substituent Comparison of Cyclohexenone Derivatives
Functional Group Analysis
- Ethoxy vs. Hydroxy Groups: The ethoxy group in the target compound reduces hydrogen-bonding capacity compared to hydroxy-containing analogs (e.g., ), increasing lipophilicity and altering solubility. Ethoxy’s electron-donating nature may also stabilize the cyclohexenone ring via resonance.
- Butenyl vs.
- Nitro and Aromatic Substituents : The nitro-phenylethyl group in introduces strong electron-withdrawing effects and aromaticity, contrasting with the target compound’s electron-rich substituents.
Stereochemical and Positional Effects
- Stereochemistry : Compounds like (6R)-2-hydroxy-6-isopropyl-3-methylcyclohex-2-en-1-one and (6S)-6-hydroxy-3-methyl-6-propenylcyclohex-2-en-1-one highlight how stereochemistry at position 6 influences molecular conformation and intermolecular interactions. The target compound’s unspecified stereochemistry may limit direct comparisons.
- Substituent Position : The placement of substituents at positions 3 and 6 in the target compound contrasts with analogs like , where substituents occupy positions 3 and 4, altering ring strain and electronic distribution.
Physical and Chemical Properties
Table 2: Hypothetical Property Comparison
Biological Activity
6-But-3-enyl-3-ethoxy-6-methylcyclohex-2-en-1-one, with the molecular formula C13H20O2, is a cyclohexenone derivative notable for its unique structural features, including a butenyl group, an ethoxy group, and a methyl group attached to a cyclohexene ring. This compound has garnered interest in various fields, particularly in organic synthesis and biological research, due to its potential biological activities.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key Features:
- Functional Groups: Presence of butenyl, ethoxy, and methyl groups.
- Reactivity: Capable of undergoing various chemical reactions such as oxidation, reduction, and substitution.
Antimicrobial Properties
Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that certain derivatives possess inhibitory effects against various bacterial strains and fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 6.25 µg/mL |
| Pseudomonas aeruginosa | 15 µg/mL |
| Candida albicans | 10 µg/mL |
These findings suggest that the compound may possess similar antimicrobial properties, warranting further investigation into its efficacy against drug-resistant strains.
The biological activity of this compound may be attributed to its interaction with specific molecular targets within microbial cells. It is hypothesized that the compound acts as a ligand for certain receptors or enzymes, modulating their activity and leading to antimicrobial effects. Further studies are needed to elucidate the precise mechanisms involved.
Case Studies
- Antimicrobial Activity Assessment : A study evaluated the antimicrobial properties of various cyclohexenone derivatives, including those similar to this compound. The results indicated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects against Candida species.
- In Vivo Studies : Preliminary animal studies have suggested that compounds with similar structures can reduce infection rates and improve healing times in infected wounds. These findings highlight the potential therapeutic applications of this compound in clinical settings.
Applications in Research and Industry
The unique properties of this compound make it valuable for various applications:
In Organic Synthesis:
It serves as a building block for synthesizing more complex molecules.
In Biological Research:
The compound is used in studies involving enzyme-substrate interactions and metabolic pathways.
In Industry:
Potential applications include its use in producing specialty chemicals, fragrances, and flavoring agents.
Q & A
Q. What are the reliable synthetic routes for 6-But-3-enyl-3-ethoxy-6-methylcyclohex-2-en-1-one, and what catalysts are optimal for cyclization steps?
Methodological Answer: A robust approach involves cyclization of hydroxy acid precursors using acidic catalysts. For example, boron trifluoride diethyl etherate (BF₃·OEt₂) effectively promotes cyclization of substituted cyclohexenone intermediates under controlled conditions (e.g., anhydrous environment, 0–25°C). Key steps include:
Q. How can spectroscopic and crystallographic methods characterize this compound?
Methodological Answer:
- NMR : Use ¹H/¹³C NMR in CDCl₃ to identify substituents (e.g., ethoxy group δ ~1.3–1.5 ppm for CH₃; cyclohexenone carbonyl δ ~200–210 ppm).
- X-ray Crystallography : Resolve stereochemistry and confirm substituent positions. For analogous cyclohexene carboxylates, monoclinic crystal systems (e.g., space group P2₁/c) with Z = 4 are common. Data collection at 100–150 K improves resolution .
- Mass Spectrometry : High-resolution ESI-MS or EI-MS validates molecular weight (e.g., [M+H]⁺ peak matching theoretical m/z).
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for this compound?
Methodological Answer: Contradictions often arise from:
- Sample Purity : Verify via HPLC (C18 column, acetonitrile/water mobile phase) to detect impurities >0.5%.
- Dynamic Effects : Variable-temperature NMR (e.g., 25–60°C) identifies conformational exchange broadening signals.
- Computational Validation : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes (B3LYP/6-31G* basis set). Cross-referencing with crystallographic data minimizes misinterpretation .
Q. What methodological strategies enable enantioselective synthesis of this compound?
Methodological Answer:
- Chiral Catalysts : Use Jacobsen’s Mn(III)-salen complexes for asymmetric epoxidation of precursor alkenes, followed by regioselective ring-opening.
- Chiral Auxiliaries : Introduce a menthol-derived ester group to steer cyclohexenone formation, then cleave via hydrolysis.
- Kinetic Resolution : Employ lipase enzymes (e.g., Candida antarctica) in transesterification to separate enantiomers. Monitor enantiomeric excess (ee) via chiral GC or HPLC (e.g., Chiralpak® AD-H column) .
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
Methodological Answer:
- DFT Calculations : Optimize ground-state geometry (B3LYP/6-311++G**) and calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Transition State Analysis : Use QST2 or QST3 methods in Gaussian to model Diels-Alder reactions, focusing on endo/exo selectivity.
- Solvent Effects : Apply PCM or SMD solvation models to simulate reaction kinetics in polar aprotic solvents (e.g., THF) .
Data Analysis & Experimental Design
Q. What statistical methods are critical for analyzing reaction yield variability in synthesizing this compound?
Methodological Answer:
- Design of Experiments (DoE) : Apply Box-Behnken designs to optimize catalyst loading, temperature, and solvent ratios. Analyze via ANOVA to identify significant factors.
- Error Propagation : Use Monte Carlo simulations to quantify uncertainty in multi-step syntheses.
- Multivariate Analysis : PCA or PLS regression correlates spectral data (e.g., FTIR peaks) with reaction efficiency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
